
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one, also known as CLIO, is a small molecule chelator that has gained significant attention in the field of biomedical imaging. CLIO is a contrast agent that is used in magnetic resonance imaging (MRI) to visualize various biological processes in vivo.
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years . 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used in the synthesis of these indole derivatives.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . They have been used to develop antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus . 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used to synthesize these antiviral agents.
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . They could potentially be used in the development of new anti-inflammatory drugs. 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could be a starting point for synthesizing these compounds.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . They have been used to develop compounds with anticancer properties. 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used in the synthesis of these anticancer compounds.
HIV Inhibitors
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used in the design of HIV integrase inhibitors . These inhibitors are a type of antiretroviral drug used in the treatment of HIV infection.
Detection of Toxicants
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used in the detection of toxicants . It has been shown that certain toxicants can be reliably identified and determined quantitatively by ion-trap tandem mass spectrometry .
Propriétés
IUPAC Name |
3-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-2-8-6(10)4(7)5(3)9/h2H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJIYKRFYTMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

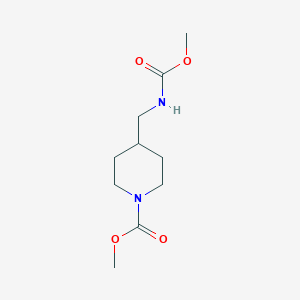
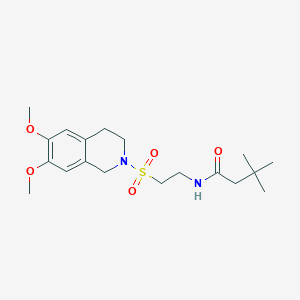
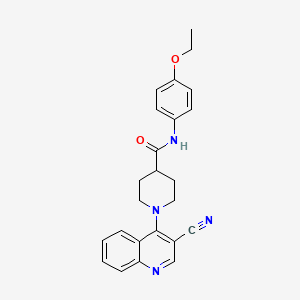
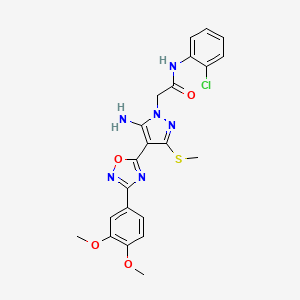

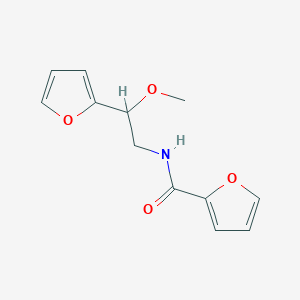
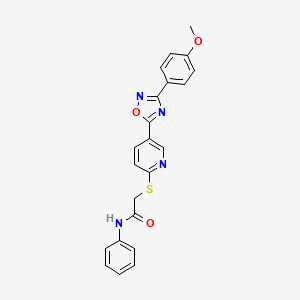
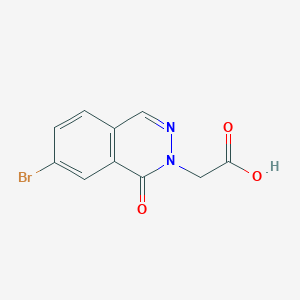
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2689718.png)
![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)

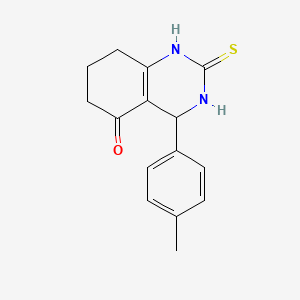
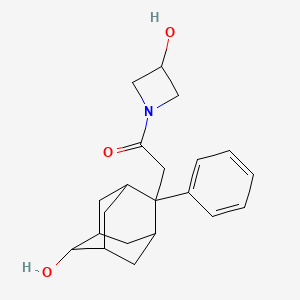
![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)